molecular formula C24H18N2O B8181843 (4S,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

(4S,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8181843
M. Wt: 350.4 g/mol
InChI Key: RLOADAOBQOTJID-GOTSBHOMSA-N
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Description

(4S,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a dihydrooxazole ring fused with a quinoline moiety and substituted with diphenyl groups. The stereochemistry of the compound, indicated by the (4S,5S) configuration, plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a quinoline derivative with a diphenyl-substituted oxirane, followed by cyclization to form the dihydrooxazole ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and may be conducted under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or dihydrooxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Scientific Research Applications

(4S,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in studying enzyme-substrate interactions and as a fluorescent marker in biological assays.

    Medicine: The compound exhibits potential therapeutic properties, including anticancer and antimicrobial activities. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: In the pharmaceutical industry, the compound is used in drug development and formulation studies.

Mechanism of Action

The mechanism of action of (4S,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. For instance, the compound may inhibit kinases involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrothiazole: Similar structure with a thiazole ring instead of an oxazole ring.

    (4S,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydropyrazole: Contains a pyrazole ring instead of an oxazole ring.

    (4S,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydroimidazole: Features an imidazole ring in place of the oxazole ring.

Uniqueness

The uniqueness of (4S,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole lies in its specific stereochemistry and the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, leading to varied biological activities and therapeutic potentials.

Properties

IUPAC Name

(4S,5S)-4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOADAOBQOTJID-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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